molecular formula C11H10ClN3O2 B13047077 Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate

Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate

Cat. No.: B13047077
M. Wt: 251.67 g/mol
InChI Key: DYCRUCLCGDVOMO-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a carboxylate group and a pyrimidine ring The presence of chlorine and methyl groups on the pyrimidine ring adds to its chemical uniqueness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific solvents such as dioxane and reagents like piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety, often involving recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrimidine ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to its desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-6-4-14-11(12)15-9(6)7-3-8(13-5-7)10(16)17-2/h3-5,13H,1-2H3

InChI Key

DYCRUCLCGDVOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)OC)Cl

Origin of Product

United States

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